1H-Imidazole-5-ethanethiol

Catalog No.
S3538685
CAS No.
20979-12-8
M.F
C5H8N2S
M. Wt
128.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-5-ethanethiol

CAS Number

20979-12-8

Product Name

1H-Imidazole-5-ethanethiol

IUPAC Name

2-(1H-imidazol-5-yl)ethanethiol

Molecular Formula

C5H8N2S

Molecular Weight

128.2 g/mol

InChI

InChI=1S/C5H8N2S/c8-2-1-5-3-6-4-7-5/h3-4,8H,1-2H2,(H,6,7)

InChI Key

JBBUEBWVZMFLQO-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCS

Canonical SMILES

C1=C(NC=N1)CCS

1H-Imidazole-5-ethanethiol is a sulfur-containing organic compound characterized by the presence of an imidazole ring and a thiol group. Its chemical formula is C5H8N2SC_5H_8N_2S, consisting of five carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom . The compound features a thiol group (-SH) attached to the ethyl chain at the 5-position of the imidazole ring, which imparts unique chemical properties and biological activities.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The imidazole ring may participate in reduction reactions, leading to the formation of dihydroimidazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
  • Substitution: Hydrogen atoms on the imidazole ring can be substituted with various functional groups, including halogens or alkyl groups, often using halogenation reagents like bromine or chlorine under controlled conditions.

Types of Reactions

Reaction TypeMajor Products Formed
OxidationDisulfides, sulfonic acids
ReductionDihydroimidazole derivatives
SubstitutionHalogenated imidazole derivatives

1H-Imidazole-5-ethanethiol exhibits a broad spectrum of biological activities. Research indicates its potential as an antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic agent. The compound interacts with various proteins and enzymes, suggesting its role in multiple biochemical pathways relevant to pharmacology and therapeutics.

Several methods for synthesizing 1H-Imidazole-5-ethanethiol have been documented:

  • Thiol Addition Reactions: This method involves the reaction of appropriate imidazole derivatives with thiol compounds under acidic or basic conditions.
  • Alkylation Reactions: Alkylating agents can be used to introduce the ethyl group onto an imidazole ring.
  • Cascade Reactions: These involve sequential reactions that allow for the rapid formation of sulfur-containing imidazoles from simpler precursors .

1H-Imidazole-5-ethanethiol finds applications across various fields:

  • Pharmaceuticals: Due to its diverse biological activities, it is explored for potential therapeutic applications in treating infections and cancer.
  • Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Materials Science: The compound is utilized in developing new materials and catalysts due to its unique chemical properties .

Studies have shown that 1H-Imidazole-5-ethanethiol interacts with several biological targets. Its mechanism of action involves binding to enzymes such as monomeric sarcosine oxidase and nitric oxide synthase. This interaction can modulate enzymatic activity and influence various physiological processes. Furthermore, its solubility in water enhances its potential for biological applications.

Several compounds share structural similarities with 1H-Imidazole-5-ethanethiol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-MercaptoimidazoleContains a thiol group on an imidazole ringExhibits strong metal-binding properties
Imidazolidine-2-thioneContains a thione instead of a thiolExhibits different reactivity patterns
1H-Imidazole-4-acetic acidContains an acetic acid moietyDisplays distinct biological activity profiles

Uniqueness

1H-Imidazole-5-ethanethiol is unique due to its specific combination of a thiol group and an imidazole ring. This combination allows it to participate in various

XLogP3

0.5

Dates

Last modified: 07-26-2023

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